molecular formula C16H17BrN2O B15115124 4-[(1-Benzylpyrrolidin-3-yl)oxy]-3-bromopyridine

4-[(1-Benzylpyrrolidin-3-yl)oxy]-3-bromopyridine

Cat. No.: B15115124
M. Wt: 333.22 g/mol
InChI Key: RGAKCIBLFTUDHV-UHFFFAOYSA-N
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Description

4-[(1-Benzylpyrrolidin-3-yl)oxy]-3-bromopyridine is a chemical compound that features a pyridine ring substituted with a bromine atom and an ether linkage to a benzylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Benzylpyrrolidin-3-yl)oxy]-3-bromopyridine typically involves the reaction of 3-bromopyridine with 1-benzylpyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

The reaction proceeds through nucleophilic substitution, where the pyrrolidine nitrogen attacks the bromine-substituted carbon on the pyridine ring, forming the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Benzylpyrrolidin-3-yl)oxy]-3-bromopyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove the bromine atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Sodium azide in dimethylformamide

Major Products Formed

    Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups

    Reduction: Formation of 4-[(1-Benzylpyrrolidin-3-yl)oxy]pyridine

    Substitution: Formation of 4-[(1-Benzylpyrrolidin-3-yl)oxy]-3-substituted pyridines

Scientific Research Applications

4-[(1-Benzylpyrrolidin-3-yl)oxy]-3-bromopyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(1-Benzylpyrrolidin-3-yl)oxy]-3-bromopyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpyrrolidine moiety can mimic natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpyrrolidin-3-yl-methanol
  • 1-Benzylpyrrolidin-3-yl-methanol
  • 1-Benzylpyrrolidin-3-yl-methanol

Uniqueness

4-[(1-Benzylpyrrolidin-3-yl)oxy]-3-bromopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ether linkage to the benzylpyrrolidine moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C16H17BrN2O

Molecular Weight

333.22 g/mol

IUPAC Name

4-(1-benzylpyrrolidin-3-yl)oxy-3-bromopyridine

InChI

InChI=1S/C16H17BrN2O/c17-15-10-18-8-6-16(15)20-14-7-9-19(12-14)11-13-4-2-1-3-5-13/h1-6,8,10,14H,7,9,11-12H2

InChI Key

RGAKCIBLFTUDHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)CC3=CC=CC=C3

Origin of Product

United States

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